Regioisomeric Chlorine Substitution: 6-Cl vs 4-Cl Indole and its Impact on Predicted Kinase Binding Affinity
The 6-chloro substitution on the indole ring distinguishes the target compound from its 4-chloro positional isomer (e.g., N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide). In the well-characterized VEGFR pharmacophore developed by Hennequin et al., substituents at the indole 6-position project toward a solvent-accessible region of the kinase hinge, whereas substituents at the 4-position encroach upon the gatekeeper residue pocket and can sterically clash with the C-helix conformation [1][2]. Class-level SAR from the AstraZeneca quinazoline patent series explicitly teaches that chloro substituents at indole positions 5 and 6 are tolerated within the VEGFR ATP-binding cleft, while 4-substitution frequently reduces potency by 10- to 50-fold due to steric occlusion [2][3].
| Evidence Dimension | Predicted VEGFR-2 Kinase Inhibition (binding pose compatibility) |
|---|---|
| Target Compound Data | 6-Chloro substituent compatible with solvent-accessible region of kinase hinge (modeled binding pose conserved across 5‑ and 6‑substituted indole–quinazoline series) [2] |
| Comparator Or Baseline | 4-Chloro positional isomer: steric clash with gatekeeper residue predicted to reduce binding affinity 10- to 50-fold [2][3] |
| Quantified Difference | 10- to 50-fold difference in predicted binding potency favoring 6-Cl over 4-Cl substitution (class-level inference) |
| Conditions | VEGFR-2 (KDR) ATP-binding pocket; homology model and crystallographic overlay derived from anilinoquinazoline and indole–quinazoline co-crystal structures [1][2] |
Why This Matters
Selecting the 6-chloro regioisomer rather than the 4-chloro variant avoids a known steric liability that would compromise VEGFR-2 potency, directly impacting the validity of angiogenesis-focused screens.
- [1] Hennequin LF, Thomas AP, Johnstone C, et al. Design and structure–activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. J Med Chem. 1999;42(26):5369-5389. View Source
- [2] WIPO Patent WO2003064413A1 – Quinazoline Compounds (AstraZeneca AB, inventors: Hennequin LFA et al.), published 2003-08-07. View Source
- [3] Wedge SR, Kendrew J, Hennequin LF, et al. AZD2171: a highly potent, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for the treatment of cancer. Cancer Res. 2005;65(10):4389-4400. View Source
